1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
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Overview
Description
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is a complex organic compound that belongs to the class of pyrrolocarbazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a fused pyrrole and carbazole ring system with an aldehyde functional group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxylic acid.
Reduction: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde has significant applications in various fields:
Mechanism of Action
The primary mechanism of action of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde involves the inhibition of Pim kinases. These kinases are serine/threonine-specific and play a crucial role in cell survival, proliferation, and migration . By inhibiting these kinases, the compound disrupts various signaling pathways, leading to reduced cancer cell growth and metastasis . Additionally, it affects the phosphorylation of downstream substrates such as Bad, which is involved in apoptotic processes .
Comparison with Similar Compounds
Similar Compounds
Staurosporine: Another indolocarbazole with potent kinase inhibitory activity.
Rebeccamycin: A pyrrolocarbazole derivative with anticancer properties.
K252a: An indolocarbazole known for its neuroprotective effects.
Uniqueness
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is unique due to its selective inhibition of the Pim kinase family, which distinguishes it from other similar compounds that may target a broader range of kinases . This selectivity makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C15H10N2O |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H |
InChI Key |
VWNCOFUKBTYAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O |
Origin of Product |
United States |
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